An In-depth Technical Guide to 6-Chloro-1,2-benzisoxazole: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 6-Chloro-1,2-benzisoxazole: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzisoxazole Scaffold
The 1,2-benzisoxazole core is a prominent heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry. It is recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets, making it a foundational component in the development of novel therapeutic agents.[1] This guide provides a comprehensive technical overview of a key derivative, 6-Chloro-1,2-benzisoxazole, covering its chemical structure, physicochemical properties, synthetic methodologies, and reactivity. This molecule serves as a crucial building block for more complex molecules with diverse pharmacological activities, including antipsychotic and anticonvulsant applications.
Chemical Structure and Physicochemical Properties
6-Chloro-1,2-benzisoxazole is an aromatic organic compound with the molecular formula C₇H₄ClNO.[2] The structure consists of a benzene ring fused to an isoxazole ring, with a chlorine atom substituted at the 6-position of the benzisoxazole core. This substitution pattern significantly influences the electronic properties and reactivity of the molecule.
The key physicochemical properties of 6-Chloro-1,2-benzisoxazole are summarized in the table below. These computed properties provide valuable insights for its handling, formulation, and behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClNO | [2] |
| Molecular Weight | 153.56 g/mol | [2] |
| CAS Number | 39835-07-9 | [2] |
| XLogP3 | 2.3 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Topological Polar Surface Area | 26 Ų | [2] |
| Exact Mass | 152.9981414 Da | [2] |
Synthesis of 6-Chloro-1,2-benzisoxazole
The synthesis of the 1,2-benzisoxazole ring system can be achieved through several strategies, with the most common approaches involving the formation of either the C-O or N-O bond in the final ring-closing step. A prevalent and effective method for synthesizing 6-Chloro-1,2-benzisoxazole involves the base-promoted cyclization of an o-substituted aryl oxime.
This synthetic approach is advantageous as it starts from readily available precursors and generally proceeds with good yields. The key is the intramolecular nucleophilic aromatic substitution (SNAr) where the oxime's oxygen atom displaces a leaving group on the benzene ring.
Key Synthetic Pathway: Cyclization of 4-Chloro-2-hydroxybenzaldehyde Oxime
A logical and efficient synthetic route to 6-Chloro-1,2-benzisoxazole starts from 4-chloro-2-hydroxybenzaldehyde. This pathway involves two main steps: the formation of the oxime and its subsequent intramolecular cyclization.
Experimental Protocol:
Step 1: Synthesis of 4-Chloro-2-hydroxybenzaldehyde Oxime
This procedure is adapted from a general method for the synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water.[3]
-
To a solution of 4-chloro-2-hydroxybenzaldehyde (1.0 eq) in a 1:1 mixture of methanol and mineral water, add hydroxylamine hydrochloride (1.1 eq).[4][5][6]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The presence of the hydroxyl group at the ortho position can facilitate a faster reaction.[3]
-
Upon completion, the product can be isolated by filtration or extraction, followed by washing and drying.
Step 2: Synthesis of 6-Chloro-1,2-benzisoxazole
This step involves the base-promoted intramolecular cyclization of the oxime intermediate.
-
Dissolve the 4-chloro-2-hydroxybenzaldehyde oxime (1.0 eq) in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃) (2.0-2.5 eq), to the solution.
-
Heat the reaction mixture. The temperature can be optimized, typically in the range of 80-120°C.
-
Monitor the reaction by TLC. The cyclization involves an intramolecular nucleophilic attack of the deprotonated oxime oxygen onto the aromatic ring, displacing a suitable leaving group if one were present, or proceeding through other mechanisms in the case of a hydroxyl precursor.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
The crude product can be collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography on silica gel.
Reactivity of 6-Chloro-1,2-benzisoxazole
The reactivity of 6-Chloro-1,2-benzisoxazole is governed by the interplay of the electron-withdrawing nature of the chlorine atom and the isoxazole ring, and the potential for reactions at both the benzene and isoxazole moieties.
Electrophilic Aromatic Substitution
The benzene ring of 6-Chloro-1,2-benzisoxazole is generally deactivated towards electrophilic aromatic substitution due to the inductive electron-withdrawing effect of the chlorine atom and the fused isoxazole ring.[7] However, the chlorine atom is an ortho-, para- director. Therefore, electrophilic substitution reactions, such as nitration or halogenation, would be expected to occur primarily at the positions ortho and para to the chlorine atom (positions 5 and 7). The reaction conditions would likely need to be harsher than those required for benzene itself.[7] For instance, nitration would typically require a mixture of concentrated nitric and sulfuric acids.[8]
Nucleophilic Aromatic Substitution
While the benzene ring is electron-deficient, nucleophilic aromatic substitution of the chlorine atom is generally difficult under standard conditions. For such a reaction to occur, the ring typically needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group.[5] In 6-Chloro-1,2-benzisoxazole, the isoxazole ring does withdraw electron density, but it may not be sufficient to facilitate facile nucleophilic aromatic substitution of the chlorine.
Reactivity of the Isoxazole Ring
The isoxazole ring in the benzisoxazole system is relatively stable due to its aromatic character. However, it can undergo ring-opening reactions under certain conditions, such as in the presence of strong bases or reducing agents. The N-O bond is the weakest point in the ring and is susceptible to cleavage.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The chemical shifts will be influenced by the anisotropic effects of the fused isoxazole ring and the electronic effects of the chlorine atom.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the chlorine substituent and the heteroatoms of the isoxazole ring.
-
IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹) and the aromatic C=C stretching vibrations (in the 1400-1600 cm⁻¹ region).[9] A C-Cl stretching vibration is expected in the fingerprint region (typically 1000-600 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (153.56 g/mol ). A characteristic isotopic pattern for a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak) would be expected.
Safety and Handling
As with any chemical reagent, 6-Chloro-1,2-benzisoxazole should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
Based on the safety data for related compounds such as 3-Chloro-1,2-benzisoxazole, this compound may cause skin and eye irritation and may be harmful if swallowed.[10] It is important to avoid inhalation of dust or vapors and to prevent contact with skin and eyes.[10]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
6-Chloro-1,2-benzisoxazole is a valuable heterocyclic compound with a well-defined chemical structure and predictable reactivity. Its synthesis can be reliably achieved through established methods, primarily involving the cyclization of a readily accessible oxime precursor. Understanding its physicochemical properties, reactivity, and spectroscopic characteristics is essential for its effective use as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry where the 1,2-benzisoxazole scaffold continues to be a source of new therapeutic agents.
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